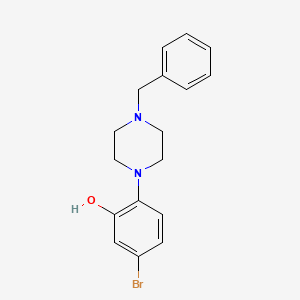

2-(4-Benzylpiperazin-1-yl)-5-bromophenol

Vue d'ensemble

Description

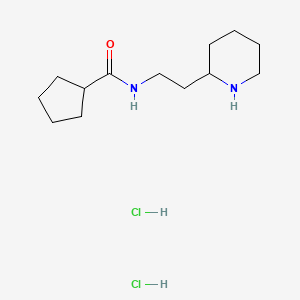

2-(4-Benzylpiperazin-1-yl)-5-bromophenol is a chemical compound with a complex structure. It combines a piperazine moiety (4-benzylpiperazin-1-yl) with a brominated phenol group. The compound’s molecular formula is C₁₆H₁₈BrN₂O, and it exhibits interesting pharmacological properties.

Synthesis Analysis

The synthesis of this compound involves a reductive amination process. Specifically:

- Starting Material : Begin with 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) .

- Aromatic Aldehyde Reaction : React compound 6 with various substituted aromatic aldehydes.

- Reductive Amination : Employ sodium cyanoborohydride in methanol to achieve the reductive amination of compound 6 with the aldehydes.

- Purification and Characterization : The newly synthesized compounds are purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy.

Molecular Structure Analysis

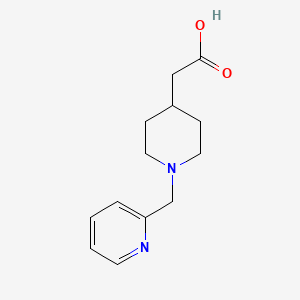

The molecular structure of 2-(4-Benzylpiperazin-1-yl)-5-bromophenol consists of the following components:

- A piperazine ring (4-benzylpiperazin-1-yl) attached to the phenol group.

- A bromine atom at the 5-position of the phenol ring.

- A methoxy group (CH₃O) at the 7-position of the phenol ring.

Chemical Reactions Analysis

The compound’s chemical reactivity includes potential reactions with other nucleophiles, electrophiles, and radicals. Further investigations are needed to explore its behavior under various conditions.

Physical And Chemical Properties Analysis

- Physical State : The compound is likely a solid at room temperature.

- Melting Point : Experimental determination needed.

- Solubility : Solubility in various solvents (e.g., water, organic solvents) should be investigated.

- Stability : Assess stability under different conditions (light, temperature, pH).

Applications De Recherche Scientifique

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : A series of novel compounds were synthesized, including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, which is structurally similar to the compound you mentioned . These compounds were developed for their potential antimicrobial activity .

- Method : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results : The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard treatments . The inhibitory potency of the derivatives was found to have a good correlation with the estimated score by genetic algorithm .

Therapeutic Applications

- Field : Synthetic Chemistry

- Application : (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone, a derivative of piperazine and isopentylamine, has been studied for its potential therapeutic applications.

- Method : This compound is synthetically produced, but the specific methods of synthesis are not detailed in the source.

- Results : The molecule has been extensively studied due to its unique chemical structure and potential therapeutic applications.

Synthesis of Novel Compounds

- Field : Organic Chemistry

- Application : “2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde” is a compound that can be used in the synthesis of novel organic compounds .

- Method : The specific methods of synthesis are not detailed in the source .

- Results : This compound is used as a building block in the synthesis of more complex organic molecules .

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : A series of novel compounds were synthesized, including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, which is structurally similar to the compound you mentioned . These compounds were developed for their potential antimicrobial activity .

- Method : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results : The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard treatments . The inhibitory potency of the derivatives was found to have a good correlation with the estimated score by genetic algorithm .

Synthesis of Complex Organic Molecules

- Field : Organic Chemistry

- Application : “2-(4-Benzylpiperazin-1-yl)ethan-1-amine” is a compound that can be used in the synthesis of complex organic molecules .

- Method : The specific methods of synthesis are not detailed in the source .

- Results : This compound is used as a building block in the synthesis of more complex organic molecules .

Antifungal Agents

Safety And Hazards

- Toxicity : Investigate potential toxicity through in vitro and in vivo studies.

- Handling Precautions : Follow standard laboratory safety protocols.

- Environmental Impact : Assess environmental risks associated with its use.

Orientations Futures

- Biological Activity : Explore its pharmacological effects (e.g., antimicrobial, anticancer, anti-inflammatory).

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance potency.

- Drug Development : Consider its potential as a drug candidate.

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O/c18-15-6-7-16(17(21)12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAPLHGJUGJWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-5-bromophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)

![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)

![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)